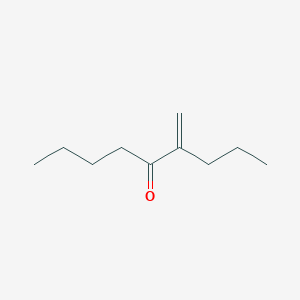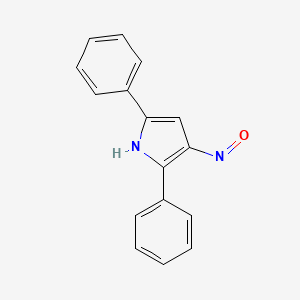
2,5-Diphenyl-3-nitrosopyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-nitrosopyrrole is a chemical compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrole ring, which is further substituted with two phenyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-3-nitrosopyrrole typically involves the nitration of 2,5-diphenylpyrrole. One common method includes the reaction of 2,5-diphenylpyrrole with nitrosyl chloride (NOCl) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diphenyl-3-nitrosopyrrole undergoes various chemical reactions, including:
Reduction: Reduction of the nitroso group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Dimeric and trimeric products, such as 2,2′,5,5′-tetraphenyl-3,3′-bipyrrole.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-nitrosopyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,5-Diphenyl-3-nitrosopyrrole involves its interaction with molecular targets through the nitroso group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparación Con Compuestos Similares
2,5-Diphenylpyrrole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Nitrosopyrrole: Similar structure but without the phenyl substitutions, leading to different reactivity and applications.
2,3,5-Triphenylpyrrole:
Propiedades
Número CAS |
75096-67-2 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
3-nitroso-2,5-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C16H12N2O/c19-18-15-11-14(12-7-3-1-4-8-12)17-16(15)13-9-5-2-6-10-13/h1-11,17H |
Clave InChI |
QWYPKPHVYMSSKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


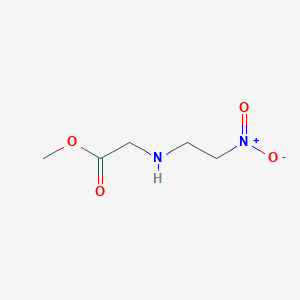

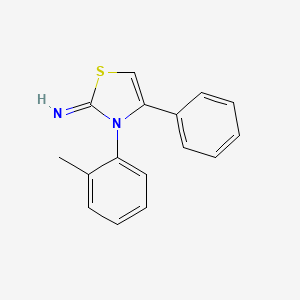
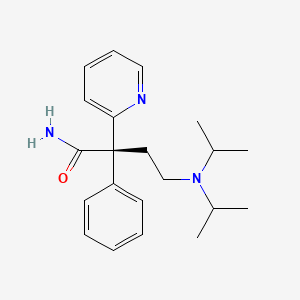
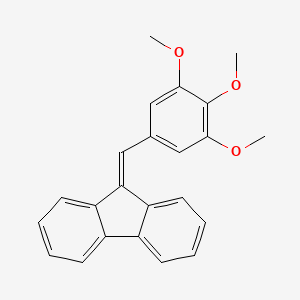

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
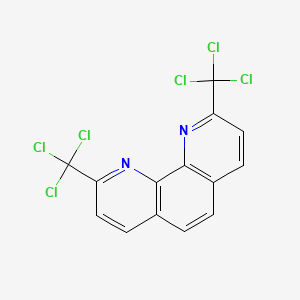
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
